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Introduction
DNA origami technology enables the creation of precisely defined nanostructures with

applications ranging from targeted drug delivery to the study of biological processes at the

nanoscale. A key challenge in functionalizing these structures for biological applications is the

seamless integration of lipid bilayers to mimic cell membranes or create biocompatible delivery

vehicles. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]

(18:1 MPB PE) is a versatile phospholipid derivative that plays a pivotal role in bridging the gap

between the worlds of DNA nanotechnology and lipid science.

The maleimide group on the head of 18:1 MPB PE allows for efficient and specific covalent

conjugation to thiol-modified DNA oligonucleotides.[1][2][3][4] These "lipidated" DNA strands

can then be incorporated into DNA origami nanostructures, acting as anchor points to guide the

self-assembly of liposomes into predefined shapes and sizes.[2][3][4][5] This approach offers

unprecedented control over the dimensions and morphology of liposomes, opening up new

avenues for the rational design of drug delivery systems and platforms for studying membrane

biology.

These application notes provide a comprehensive overview of the use of 18:1 MPB PE in DNA

origami, including detailed experimental protocols, quantitative data on lipid compositions, and

visualizations of the experimental workflows.
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Key Applications
Templated Liposome Formation: DNA origami nanostructures functionalized with 18:1 MPB
PE serve as templates to direct the formation of size- and shape-controlled liposomes.[2][3]

[4][5] This allows for the production of highly monodisperse vesicles with diameters precisely

defined by the DNA template.[2][3]

Membrane Scaffolding and Remodeling: By designing reconfigurable DNA origami cages, it

is possible to dynamically control the shape of the templated liposomes, for instance,

inducing membrane fusion or fission.[5]

Drug Delivery Vehicle Construction: The precise control over liposome size and the ability to

incorporate targeting ligands onto the DNA origami scaffold make this technology highly

promising for the development of next-generation drug delivery vehicles.

Studying Lipid-Protein Interactions: The DNA-origami-templated liposome platform provides

a powerful tool to study the interactions of proteins with lipid bilayers in a controlled

environment with defined membrane curvature and composition.[6]

Quantitative Data
The composition of the lipid mixture is a critical parameter that influences the stability and

morphology of the resulting DNA-templated liposomes. The following tables summarize lipid

compositions used in various studies.

Table 1: Lipid Compositions for DNA Origami-Templated Liposome Formation

Component Composition 1[5] Composition 2[5] Composition 3[5]

DOPC ~80% ~77% -

18:1 MPB-PE 11% 11% -

DOPS 9% 9% -

PEG-2k-PE - 3% -

Application
Formation of lipid

tubules

Formation of spherical

liposomes in arrays
-
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Table 2: Effect of Lipid Seeds on Liposome Formation

Number of Lipidated Anti-handles (Lipid
Seeds) per DNA Origami Ring

Resulting Association with Vesicles

0 No association

2 Partial association

4 Increased association

8 High yield of size-controlled liposomes[2][4]

16 High yield of size-controlled liposomes[2][4]

Experimental Protocols
This section provides detailed protocols for the key steps involved in using 18:1 MPB PE with

DNA origami.

Protocol 1: Preparation of Lipidated DNA Anti-handles
This protocol describes the conjugation of a thiol-modified DNA oligonucleotide (anti-handle) to

18:1 MPB PE.

Materials:

Thiol-modified DNA oligonucleotide (e.g., from Integrated DNA Technologies)

18:1 MPB PE (e.g., from Avanti Polar Lipids)

tris(2-carboxyethyl)phosphine (TCEP) (e.g., from Sigma-Aldrich)

n-Octyl-β-D-Glucopyranoside (OG) (e.g., from EMD Millipore)

Phosphate Buffered Saline (PBS)

Procedure:

Reduction of Thiol-Modified DNA:
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Treat the thiol-modified DNA oligonucleotide with TCEP to reduce any disulfide bonds. A

typical reaction involves incubating 20-50 nmol of DNA with an excess of TCEP for 30-60

minutes at room temperature.[4][5]

Conjugation Reaction:

Immediately after reduction, mix the thiol-modified DNA with 18:1 MPB PE in an aqueous

solution containing ~2% OG.[4][5] A molar excess of the lipid is typically used (e.g., 0.4

µmole of 18:1 MPB PE for 20 nmole of DNA).[4]

Incubate the reaction mixture at room temperature for 30-45 minutes.[4][5]

Purification (Optional but Recommended):

The resulting lipidated DNA anti-handles can be purified from unconjugated DNA and

excess lipid using methods such as isopycnic centrifugation in an iodixanol gradient.[2]

Protocol 2: Assembly of DNA Origami-Templated
Liposomes
This protocol outlines the formation of liposomes templated by DNA origami nanostructures

functionalized with lipidated anti-handles.

Materials:

Purified DNA origami nanostructures with single-stranded "handle" extensions

Lipidated DNA anti-handles (from Protocol 1)

Desired lipid mixture (e.g., DOPC, DOPS, PEG-2k-PE) dried as a thin film

n-Octyl-β-D-Glucopyranoside (OG)

Dialysis membrane (e.g., 10 kDa MWCO)

Buffer (e.g., 5mM Tris•HCl, 1 mM EDTA, pH 8.0 with 10-12 mM MgCl2)

Procedure:
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Hybridization of Lipidated Anti-handles to DNA Origami:

Mix the DNA origami nanostructures with an excess of the lipidated DNA anti-handles in a

buffer containing 1% OG.[2][4]

The OG helps to solubilize the lipidated DNA and facilitate hybridization to the handles on

the DNA origami.

Incubate to allow for efficient hybridization.

Liposome Formation:

Add the DNA origami-lipidated anti-handle complexes to the pre-dried lipid film.

Add buffer containing OG at its critical micelle concentration (CMC) of ~0.67% (wt/vol) to

the lipid film and agitate to form micelles.[3]

The final mixture should contain the DNA origami complexes and the lipid micelles.

Detergent Removal and Vesicle Formation:

Transfer the mixture to a dialysis cassette and dialyze against a large volume of buffer

without detergent for 16 hours or overnight.[2][3]

During dialysis, the gradual removal of the detergent drives the self-assembly of the lipids

into a bilayer, which is templated by the DNA origami nanostructure.

Purification of Templated Liposomes:

The desired DNA origami-templated liposomes can be separated from empty liposomes

and unincorporated DNA origami by techniques like rate-zonal or isopycnic centrifugation.

[2][3]

Visualizations
The following diagrams illustrate the key experimental workflows described in these application

notes.
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Step 1: Thiol-DNA Reduction

Step 2: Conjugation

Thiol-modified DNA

Reduced Thiol-DNAReduction

TCEP

Lipidated DNA Anti-handle
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Cross-linking

18:1 MPB PE

~2% OG Solution

Click to download full resolution via product page

Figure 1: Workflow for the preparation of lipidated DNA anti-handles.
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Step 1: Assembly of DNA Origami-Lipid Complex

Step 2: Liposome Formation and Templating

Step 3: Purification

DNA Origami with Handles

DNA Origami-Lipid Complex
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Lipidated DNA Anti-handles 1% OG Buffer

Dried Lipid Film
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Click to download full resolution via product page

Figure 2: Workflow for the self-assembly of DNA origami-templated liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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